(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one (4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797513
InChI: InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3/t10-,13+/m0/s1
SMILES:
Molecular Formula: C13H22N4O2
Molecular Weight: 266.34 g/mol

(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC17797513

Molecular Formula: C13H22N4O2

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one -

Specification

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
IUPAC Name (4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3/t10-,13+/m0/s1
Standard InChI Key ZAXUZJHMOPQEPZ-GXFFZTMASA-N
Isomeric SMILES CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2CCOC)CN
Canonical SMILES CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)CN

Introduction

(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a pyrazole moiety. The compound's stereochemistry, indicated by the (4S,5R) notation, suggests specific spatial arrangements that may influence its reactivity and biological interactions. This compound belongs to a class of nitrogen-containing heterocycles, which are often explored for their biological activities and potential therapeutic applications.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways may vary based on starting materials and desired yields, the process generally includes reactions that exploit the reactivity of the aminomethyl and methoxyethyl groups.

Synthesis Overview

  • Starting Materials: The synthesis often begins with precursors that can form the pyrrolidine and pyrazole rings.

  • Reaction Conditions: Conditions may include reflux in solvents like ethanol, with catalysts such as sodium acetate or p-toluenesulfonic acid.

  • Purification: Techniques such as chromatography are used to purify the final product.

Biological Activity and Potential Applications

Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes or receptors. Techniques like NMR spectroscopy, mass spectrometry, and elemental analysis help elucidate its mechanism of action and potential therapeutic effects.

Biological Activity Table

CompoundBiological Activity
(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-onePotential therapeutic applications due to its unique structure
4-Aminomethyl-1,3-dimethyl-1H-pyrazol-5-olPotential anti-inflammatory
5-MethylpyrazoleAntifungal properties

Comparison with Similar Compounds

Several compounds share structural similarities with (4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one, highlighting its uniqueness:

  • 4-Aminomethyl-1,3-dimethyl-1H-pyrazol-5-ol: Contains an aminomethyl and pyrazole structure, with potential anti-inflammatory activity.

  • 5-Methylpyrazole: Exhibits antifungal properties due to its simple pyrazole structure.

  • 2-Methoxyethylamine: Used in the synthesis of various pharmaceuticals due to its aliphatic amine functionality.

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